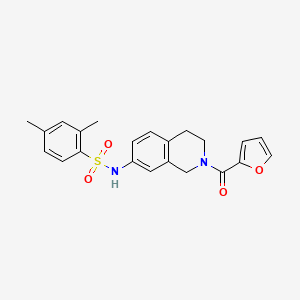

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-15-5-8-21(16(2)12-15)29(26,27)23-19-7-6-17-9-10-24(14-18(17)13-19)22(25)20-4-3-11-28-20/h3-8,11-13,23H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNZUIZNMFLJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a furan moiety, a tetrahydroisoquinoline structure, and a sulfonamide group, which together may contribute to its pharmacological properties.

Molecular Characteristics

- Molecular Formula : C24H28N2O4S

- Molecular Weight : Approximately 432.49 g/mol

- Structural Features : The compound consists of a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a dimethylbenzenesulfonamide group.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan ring and sulfonamide group may facilitate these interactions, potentially leading to modulation of cellular pathways.

Potential Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Here are some potential activities based on related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Furosemide | Contains a sulfonamide group; diuretic | Antihypertensive |

| Sulfanilamide | Simple sulfonamide structure | Antibacterial |

| Isoquinoline derivatives | Similar isoquinoline framework | Antitumor activity |

| Tetrahydronaphthalene derivatives | Hydrocarbon backbone | Potentially bioactive |

Case Studies and Research Findings

- Antitumor Activity : Preliminary studies on isoquinoline derivatives have shown promise in inhibiting tumor growth in various cancer models. The structural similarity of this compound suggests it may exhibit similar effects.

- Antibacterial Properties : Compounds containing sulfonamide groups have historically been effective as antibacterial agents. Their mechanism typically involves inhibition of bacterial folic acid synthesis.

- Neuroprotective Effects : Research has indicated that tetrahydroisoquinoline derivatives may provide neuroprotective benefits against neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Synthesis Methods

The synthesis of this compound can be achieved through multi-step organic reactions:

- Acylation : The initial step typically involves the acylation of tetrahydroisoquinoline with furan-2-carbonyl chloride.

- Coupling Reaction : This is followed by a coupling reaction with 2,4-dimethylbenzenesulfonamide under controlled conditions using organic solvents such as dichloromethane or toluene.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The furan ring can be oxidized to form furan derivatives.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the anticancer properties of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide. The compound has shown promising results in inhibiting the growth of several cancer cell lines.

Cytotoxicity Studies :

In vitro studies have reported significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This Compound | MCF-7 | 5.12 | 8.25 |

| This Compound | HeLa | 6.45 | 7.10 |

The selectivity index indicates a higher cytotoxic effect on cancer cells compared to normal cells, suggesting potential for therapeutic use.

Mechanistic Insights

Mechanistic studies have revealed that this compound may induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in MCF-7 cells.

| Protein | Expression Level (fold change) |

|---|---|

| p53 | 5.80 |

| Bax | 4.20 |

| Bcl-2 | 0.30 |

This data suggests that the compound promotes apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Anti-inflammatory Properties

Furan-based compounds are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties that could protect cells from oxidative stress. DPPH assays have shown that it has superior antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies and Research Findings

Numerous studies have explored derivatives of this compound to evaluate their biological activities:

- Cytotoxic Activity : A study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics.

- Antioxidant Activity : DPPH assays indicated that certain derivatives possess antioxidant properties superior to established standards.

- Mechanistic Studies : Investigations into the mechanisms of action have highlighted the role of this compound in modulating key signaling pathways involved in apoptosis and inflammation.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Influence : The target compound’s furan-2-carbonyl group may enhance π-π stacking or hydrogen bonding compared to trifluoroacetyl () or formyl groups (). Furan’s electron-rich nature could modulate electronic properties differently than fluorine or methyl substituents.

- Sulfonamide Diversity : The 2,4-dimethylbenzenesulfonamide moiety contrasts with the dual sulfonamides in , which exhibit stronger hydrogen-bonding networks in crystal structures .

Physicochemical and Functional Comparisons

Electronic and Steric Effects:

- Furan vs. Fluorine : The furan-2-carbonyl group introduces conjugated electron-withdrawing effects, differing from the strong electron-withdrawing trifluoroacetyl group () or electron-donating methyl groups (). This impacts solubility and binding affinity.

- Steric Bulk : The 2,4-dimethylbenzenesulfonamide provides moderate steric hindrance, compared to the cyclopropylethyl group (), which may influence target selectivity.

Tautomerism and Stability:

Hydrogen Bonding:

- The sulfonamide group in the target compound can act as a hydrogen bond donor/acceptor, similar to compounds in and . However, the absence of dual sulfonamides (as in ) may reduce crystal lattice stability .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence reaction efficiency?

The synthesis typically involves coupling the tetrahydroisoquinoline core with furan-2-carbonyl and 2,4-dimethylbenzenesulfonamide groups. Key steps include:

- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.

- Purification via column chromatography or recrystallization to isolate the product . Critical parameters include reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for acylation reactions). Incomplete purification can lead to byproducts affecting downstream bioassays .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., C–C bond distances accurate to ±0.005 Å) and identifies hydrogen-bonding networks (e.g., C–H⋯O interactions forming dimeric structures) .

- NMR spectroscopy (¹H/¹³C) confirms regioselectivity, particularly for distinguishing sulfonamide and furan carbonyl groups.

- Mass spectrometry (HRMS) validates molecular weight (±0.001 Da tolerance) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Q. What are key stability considerations for storing this compound?

Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group. Protect from light to avoid furan ring degradation. Use amber vials and desiccants to minimize moisture absorption .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

- Use response surface methodology (RSM) to model interactions between variables (e.g., solvent ratio, temperature).

- Fractional factorial designs reduce the number of experiments while identifying critical factors (e.g., catalyst concentration impacts yield more than reaction time) .

- Example: A Central Composite Design (CCD) with 3 factors and 20 runs can achieve >90% yield with <2% impurities .

Q. What strategies resolve contradictions in biological activity across assay systems?

- Cross-validation : Compare results from orthogonal assays (e.g., SPR binding vs. cell-based viability).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere in specific assays.

- Species-specific effects : Test human vs. murine cell lines to account for metabolic differences .

Q. How can computational chemistry predict target interaction mechanisms?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular docking (AutoDock Vina) : Simulate binding to targets like β-carbonic anhydrase, with scoring functions prioritizing hydrogen bonds and hydrophobic contacts .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What reactor design considerations improve scalability without compromising stereochemistry?

- Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., epimerization).

- Membrane separation (e.g., nanofiltration) isolates intermediates, minimizing manual purification steps .

- In-line analytics (FTIR, HPLC) enable real-time monitoring of reaction progress .

Q. How to validate crystallographic hydrogen-bonding patterns against computational models?

Q. What methodologies assess the compound’s pharmacokinetic properties in early-stage research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.